molecular formula C22H26ClN3O4 B2414694 N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941933-20-6

N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2414694
CAS RN: 941933-20-6
M. Wt: 431.92
InChI Key: HKYKXUWONFEVNA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a methoxyphenyl group, and a morpholinoethyl group. These groups are linked together by an oxalamide moiety .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors. For instance, 4-chlorobenzyl and 4-methoxyphenyl groups could potentially be derived from 4-chlorophenyl isocyanate and 4-methoxyphenylboronic acid , respectively. The exact synthetic route would depend on various factors, including the desired yield, cost-effectiveness, and safety considerations.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the oxalamide moiety could potentially participate in condensation reactions .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid. Notably, it yields 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i have demonstrated anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes it a promising candidate for further investigation in virology research.

Medicinal Chemistry

The compound’s structural features suggest potential applications in medicinal chemistry. Specifically, derivatives of N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide have been evaluated for their antiproliferative effects against various human cell lines. These findings hint at its relevance in cancer research.

Antibacterial and Antifungal Properties

Sulfonamide derivatives, including this compound, have been associated with antibacterial and antifungal activities. While the specific effects of this compound need further exploration, its structural motifs align with other bioactive sulfonamides .

Agricultural Applications

Historically, sulfonamide derivatives have been investigated for their herbicidal properties. Although direct evidence for this compound’s herbicidal effects is lacking, its structural similarity to other bioactive molecules warrants consideration for potential agricultural applications .

Anticonvulsant Research

Certain 1,3,4-thiadiazoles exhibit anticonvulsant properties. While this compound has not been directly studied in this context, its thiadiazole moiety suggests it could be relevant for neurological research .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire risk. It could also be harmful or toxic if ingested, inhaled, or comes into contact with skin .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4/c1-29-19-8-4-17(5-9-19)20(26-10-12-30-13-11-26)15-25-22(28)21(27)24-14-16-2-6-18(23)7-3-16/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYKXUWONFEVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

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